molecular formula C14H16FNO4 B2881501 O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate CAS No. 2115043-52-0

O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate

Cat. No.: B2881501
CAS No.: 2115043-52-0
M. Wt: 281.283
InChI Key: HPULGMAZTXERJB-UHFFFAOYSA-N
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Description

O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a methyl group, and a fluorine atom attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways.

Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the benzyl and methyl groups may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    O1-Benzyl O3-methyl 3-chloropyrrolidine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine.

    O1-Benzyl O3-methyl 3-bromopyrrolidine-1,3-dicarboxylate: Similar structure but with a bromine atom instead of fluorine.

    O1-Benzyl O3-methyl 3-iodopyrrolidine-1,3-dicarboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specific applications in research and industry.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPULGMAZTXERJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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